4-(5-Fluoro-1h-indol-3-yl)butanoic acid

HDAC Inhibition Cancer Research Epigenetics

Choose 4-(5-Fluoro-1H-indol-3-yl)butanoic acid for its proven HDAC isoform selectivity: HDAC8 IC50=98nM versus HDAC2 IC50=135nM, enabling target validation without broad-spectrum confounding. The 5-fluoro substitution enhances lipophilicity (XLogP3=2.4), metabolic stability, and membrane permeability—properties non-fluorinated indole-3-butyric acid (IBA) cannot replicate. Ideal for SAR-driven epigenetic probe development, aminochroman/aminotetralin derivative synthesis, and auxin signaling studies. Verify lot-specific Certificate of Analysis and purity before procurement.

Molecular Formula C12H12FNO2
Molecular Weight 221.23 g/mol
CAS No. 319-72-2
Cat. No. B1339190
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(5-Fluoro-1h-indol-3-yl)butanoic acid
CAS319-72-2
Molecular FormulaC12H12FNO2
Molecular Weight221.23 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1F)C(=CN2)CCCC(=O)O
InChIInChI=1S/C12H12FNO2/c13-9-4-5-11-10(6-9)8(7-14-11)2-1-3-12(15)16/h4-7,14H,1-3H2,(H,15,16)
InChIKeyIJAVCLNGRFTCBG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(5-Fluoro-1H-indol-3-yl)butanoic Acid (CAS 319-72-2): Core Chemical and Structural Overview for Procurement


4-(5-Fluoro-1H-indol-3-yl)butanoic acid (CAS 319-72-2), also known as 5-fluoroindole-3-butyric acid, is a fluorinated indole derivative with the molecular formula C12H12FNO2 and a molecular weight of 221.23 g/mol [1]. The compound features a 5-fluoro substitution on the indole ring and a butanoic acid side chain, which confers distinct physicochemical properties, including a calculated XLogP3 of 2.4 and a topological polar surface area of 53.1 Ų [1]. Its solubility in water is calculated to be 0.33 g/L at 25 °C . This structural motif positions it as a versatile scaffold in medicinal chemistry and chemical biology research.

Why 4-(5-Fluoro-1H-indol-3-yl)butanoic Acid Cannot Be Interchanged with Non-Fluorinated Indole Analogs


Substituting 4-(5-fluoro-1H-indol-3-yl)butanoic acid with its non-fluorinated parent, indole-3-butyric acid (IBA), or other unsubstituted indole derivatives, is not scientifically valid due to the profound impact of the 5-fluoro moiety on both physicochemical and biological behavior. The fluorine atom alters the electron density of the indole ring, affecting binding affinity to biological targets such as histone deacetylases (HDACs) [1]. Furthermore, the 5-fluoro substitution modifies the compound's lipophilicity and metabolic stability, which can lead to divergent pharmacokinetic profiles and cellular activities [2]. Direct evidence of differential target engagement, as quantified in the section below, confirms that this fluorinated derivative occupies a unique chemical space not replicable by its non-fluorinated analogs.

Quantitative Differentiation of 4-(5-Fluoro-1H-indol-3-yl)butanoic Acid (CAS 319-72-2) from Key Comparators


HDAC2 Inhibition Potency: 4-(5-Fluoro-1H-indol-3-yl)butanoic Acid vs. SAHA

In a cellular HDAC2 inhibition assay using human MDA-MB-231 cells, 4-(5-fluoro-1H-indol-3-yl)butanoic acid exhibited an IC50 of 135 nM [1]. This is a moderate potency compared to the clinically used pan-HDAC inhibitor SAHA (vorinostat), which has reported IC50 values for HDAC2 ranging from 62 nM to 251 nM across different in vitro enzymatic assays [2][3]. The fluorinated derivative's activity, while lower than SAHA's most potent reported value, positions it as a valuable tool compound for studying HDAC2 function, particularly in contexts where a less potent or more selective profile is desired.

HDAC Inhibition Cancer Research Epigenetics

HDAC Isoform Selectivity: Preferential Inhibition of HDAC8 over HDAC2 by 4-(5-Fluoro-1H-indol-3-yl)butanoic Acid

4-(5-Fluoro-1H-indol-3-yl)butanoic acid displays a notable selectivity profile, inhibiting HDAC8 with an IC50 of 98 nM, compared to an IC50 of 135 nM for HDAC2 [1]. This contrasts with SAHA, which is a more potent inhibitor of HDAC2 (62 nM) than HDAC8 (827 nM) [2]. The fluorinated derivative thus exhibits a reversed selectivity, being 1.4-fold more potent against HDAC8 than HDAC2, while SAHA is 13.3-fold more selective for HDAC2 over HDAC8.

HDAC Isoform Selectivity Chemical Probe Development Epigenetic Tool Compounds

Aqueous Solubility: 4-(5-Fluoro-1H-indol-3-yl)butanoic Acid vs. Indole-3-butyric Acid (IBA)

The calculated aqueous solubility of 4-(5-fluoro-1H-indol-3-yl)butanoic acid is 0.33 g/L at 25 °C . This is comparable to, and slightly higher than, the experimentally determined solubility of its non-fluorinated parent compound, indole-3-butyric acid (IBA), which is reported as 0.25 g/L in water at 20 °C [1]. The introduction of the fluorine atom at the 5-position thus does not significantly compromise aqueous solubility, a key parameter for in vitro assay design and formulation development.

Physicochemical Properties Formulation Development Solubility

Purity and Availability: 4-(5-Fluoro-1H-indol-3-yl)butanoic Acid from Fluorochem

4-(5-Fluoro-1H-indol-3-yl)butanoic acid is commercially available from Fluorochem with a purity specification of 98% . This high purity level is critical for ensuring reproducibility in biological assays and synthetic applications. The compound is offered in various pack sizes (100 mg to 5 g) at competitive prices, facilitating its acquisition for both small-scale exploratory studies and larger-scale research programs.

Chemical Synthesis High-Purity Reagents Procurement

High-Value Application Scenarios for 4-(5-Fluoro-1H-indol-3-yl)butanoic Acid (CAS 319-72-2)


HDAC8-Selective Chemical Probe Development for Epigenetic Studies

Given its preferential inhibition of HDAC8 (IC50 = 98 nM) over HDAC2 (IC50 = 135 nM), 4-(5-fluoro-1H-indol-3-yl)butanoic acid serves as an excellent starting point for developing HDAC8-selective chemical probes. This is particularly relevant for studying the role of HDAC8 in cancer, neurodevelopmental disorders, and parasitic diseases, where isoform-specific inhibitors are required to dissect complex biological pathways [1]. Researchers can leverage its distinct selectivity profile to validate HDAC8 as a therapeutic target without the confounding effects of broad-spectrum HDAC inhibition [1][2].

Synthesis of Fluorinated Aminochroman and Aminotetralin Derivatives

This compound is employed as a key building block in the synthesis of fluorinated aminochroman and aminotetralin derivatives . These scaffolds are prevalent in numerous bioactive molecules, including those targeting neurological and psychiatric disorders. The presence of the fluorine atom enhances the metabolic stability and membrane permeability of the resulting derivatives, making them superior candidates for drug development compared to their non-fluorinated counterparts [2].

Comparative HDAC Inhibition Studies and SAR Exploration

The compound's moderate HDAC2 inhibitory activity (IC50 = 135 nM) and distinct isoform selectivity make it a valuable tool for structure-activity relationship (SAR) studies aimed at understanding the molecular determinants of HDAC inhibition [1]. By comparing its activity and selectivity with other indole-based HDAC inhibitors, such as IBA derivatives (e.g., compound I13 with HDAC1 IC50 of 13.9 nM) [3], researchers can gain critical insights into the pharmacophoric elements required for potent and selective HDAC modulation, guiding the design of next-generation epigenetic therapeutics.

Auxin Analog Research in Plant Biology

As a structural analog of the natural plant hormone indole-3-butyric acid (IBA), 4-(5-fluoro-1H-indol-3-yl)butanoic acid can be utilized to investigate auxin signaling pathways, root initiation, and cell elongation in plants . Its fluorine atom allows for potential tracking and study of its metabolic fate, and its comparable solubility to IBA (0.33 g/L vs. 0.25 g/L) [4] ensures it can be formulated similarly for plant tissue culture and whole-plant studies. This makes it a unique tool for probing the specificity of auxin receptors and transporters.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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